Increased Lipophilicity (LogP) of 4-Phenylcinnamaldehyde vs. trans-Cinnamaldehyde
The introduction of a phenyl ring to the cinnamaldehyde scaffold to create 4-phenylcinnamaldehyde results in a substantial increase in lipophilicity. The predicted LogP for 4-phenylcinnamaldehyde is 3.56570, compared to trans-cinnamaldehyde which has a reported LogP of approximately 1.98 [1][2]. This difference in lipophilicity can significantly influence a compound's ability to cross biological membranes and its overall pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.56570 (Predicted) |
| Comparator Or Baseline | trans-Cinnamaldehyde, ~1.98 (Predicted) |
| Quantified Difference | ~1.59 LogP units |
| Conditions | In silico prediction models |
Why This Matters
A higher LogP value of ~3.57 indicates that 4-PCA is significantly more lipophilic than trans-cinnamaldehyde, which can be a critical selection criterion in drug discovery programs targeting intracellular targets or requiring enhanced membrane permeability.
- [1] ChemSrc. (n.d.). 4-PHENYLCINNAMALDEHYDE Physicochemical Properties. View Source
- [2] PubChem. (n.d.). Cinnamaldehyde (Compound Summary). View Source
